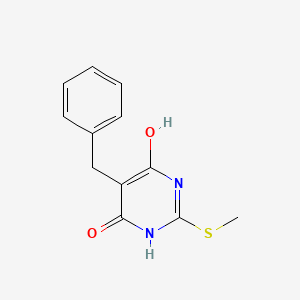
5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is a pyrimidinone derivative, a class of compounds known for their diverse chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
This compound can be synthesized through reactions involving benzyl chloroformate and pyrimidinone derivatives. For instance, Katoh et al. (1996) demonstrated the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the presence of benzyl chloroformate to produce related pyrimidinone compounds with high yields (Katoh, Kondoh, & Ohkanda, 1996).
Molecular Structure Analysis
Structural analysis of pyrimidinone derivatives has been conducted using X-ray diffraction and spectroscopic techniques. Craciun et al. (1998) analyzed the molecular structure of a similar compound, 2-amino-5-n-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, using X-ray diffraction, revealing its planar structure and intermolecular hydrogen bonding pattern (Craciun, Huang, & Mager, 1998).
Chemical Reactions and Properties
Pyrimidinone derivatives are known for their reactivity in various chemical reactions. Zigeuner et al. (1975) studied the bromination of substituted pyrimidinones, including 1-benzyl-4-methyl-3.4-dihydro-2(1H)-pyrimidinone, demonstrating the formation of brominated products under specific conditions (Zigeuner, Schramm, Fuchsgruber, & Wendelin, 1975).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as melting points, solubility, and crystalline structure, can be assessed using techniques like X-ray crystallography. The study by Craciun et al. (1998) provides insights into the crystal structure and physical characteristics of a similar pyrimidinone compound (Craciun, Huang, & Mager, 1998).
Propiedades
IUPAC Name |
5-benzyl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-17-12-13-10(15)9(11(16)14-12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZIRBJORCNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)
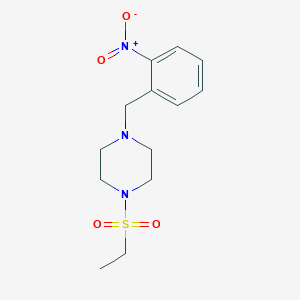
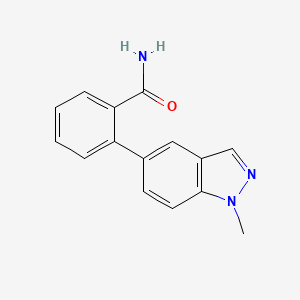

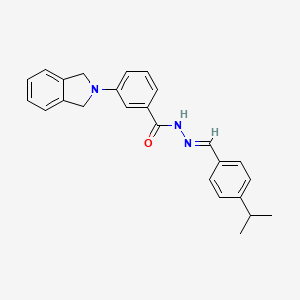
![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)
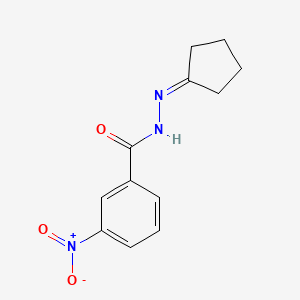
![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)
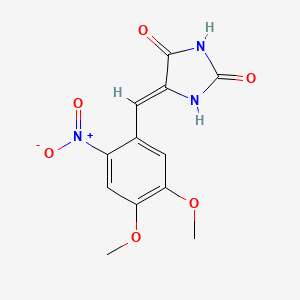
![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)